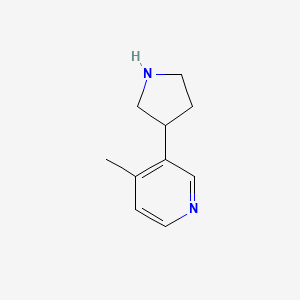

4-Metil-3-(pirrolidin-3-il)piridina

Descripción general

Descripción

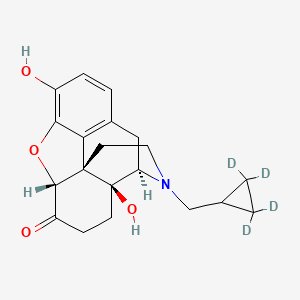

4-Methyl-3-(pyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-3-(pyrrolidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(pyrrolidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Analgésicos y Sedantes

Los derivados de “4-Metil-3-(pirrolidin-3-il)piridina” se han estudiado ampliamente por su potencial como agentes analgésicos y sedantes. La estructura del compuesto le permite interactuar con varios objetivos biológicos que pueden modular la percepción del dolor e inducir la sedación. Esto lo convierte en un candidato valioso para desarrollar nuevas terapias para el manejo del dolor, particularmente para pacientes que pueden no responder bien a los analgésicos tradicionales .

Actividad Antidiabética

La investigación ha indicado que ciertos derivados de “this compound” pueden reducir significativamente los niveles de glucosa en sangre. Esta propiedad es particularmente beneficiosa para la prevención y el tratamiento de afecciones asociadas con niveles elevados de glucosa en sangre plasmática, como la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética y las enfermedades cardiovasculares .

Propiedades Antimielobacterianas

El compuesto ha mostrado promesa en el tratamiento de infecciones por micobacterias. Su configuración estructural le permite inhibir el crecimiento de micobacterias, que es el agente causante de la tuberculosis. Esta aplicación es crucial dado el aumento de la resistencia a los medicamentos antimicobacterianos existentes .

Usos Antivirales

Los derivados de “this compound” han demostrado actividades antivirales, incluida la acción contra el VIH-1. Al inhibir enzimas específicas o interferir con los mecanismos de replicación viral, estos compuestos podrían servir como base para nuevos medicamentos antivirales .

Potencial Antitumoral y Anticancerígeno

Se ha descubierto que los derivados del compuesto exhiben actividad anticancerígena. Funcionan inhibiendo la topoisomerasa I, una enzima crítica para la replicación del ADN en células que se dividen rápidamente, como las células cancerosas. Esta inhibición puede prevenir la proliferación de células cancerosas y podría integrarse en los regímenes de tratamiento del cáncer .

Trastornos Neurológicos

Existe evidencia de que “this compound” puede usarse para tratar enfermedades del sistema nervioso. Su capacidad para cruzar la barrera hematoencefálica e interactuar con los objetivos del sistema nervioso central lo convierte en un potencial terapéutico para los trastornos cognitivos y las enfermedades neurodegenerativas .

Aplicaciones Cardiovasculares

Debido a su impacto en los niveles de glucosa en sangre y sus posibles efectos moduladores de lípidos, “this compound” podría ser beneficioso en el tratamiento de enfermedades cardiovasculares. Puede ayudar a controlar afecciones como la hiperlipidemia y la hipertensión, que son factores de riesgo para las enfermedades cardíacas .

Mejoras Farmacocinéticas

Algunos derivados de “this compound” se han evaluado por sus propiedades farmacocinéticas. Estos estudios tienen como objetivo comprender cómo el cuerpo absorbe, distribuye, metaboliza y excreta estos compuestos, lo cual es esencial para desarrollar medicamentos efectivos y seguros .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .

Mode of Action

The presence of the pyrrolidine ring in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine and its derivatives have been associated with diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It is known that the storage temperature for this compound is 4 degrees celsius .

Análisis Bioquímico

Biochemical Properties

4-Methyl-3-(pyrrolidin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic functions .

Cellular Effects

The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. Additionally, it can impact metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-Methyl-3-(pyrrolidin-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also interact with DNA or RNA, influencing gene expression. The binding interactions can lead to conformational changes in the target molecules, thereby altering their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

4-Methyl-3-(pyrrolidin-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 4-Methyl-3-(pyrrolidin-3-yl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of 4-Methyl-3-(pyrrolidin-3-yl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

4-methyl-3-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPAJFGBAJRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)

![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)